1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone
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Overview
Description
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone is an organic compound characterized by a benzene ring substituted with a chloro group, a hydroxy group, and a methoxy group, along with an ethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 3-chloro-2-hydroxy-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation of Corresponding Alcohols: Starting from 3-chloro-2-hydroxy-5-methoxybenzyl alcohol, oxidation using oxidizing agents like chromyl chloride (CrO2Cl2) can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted with other groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various electrophiles and Lewis acids.
Major Products Formed:
Oxidation: 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes or oxidative stress.
Pathways: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone is structurally similar to other phenolic compounds, such as:
Apocynin: Another phenolic compound with anti-inflammatory properties.
Vanillin: A well-known flavoring agent with a similar methoxy group on the benzene ring.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity compared to its analogs.
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Properties
IUPAC Name |
1-(3-chloro-2-hydroxy-5-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)7-3-6(13-2)4-8(10)9(7)12/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPZFNZWDMYMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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